2-(2-Aminoethoxy)phenol
Overview
Description
2-(2-Aminoethoxy)phenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by the presence of an aminoethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Aminoethoxy)phenol can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with phenol in the presence of a base to form 2-(2-hydroxyethoxy)phenol. This intermediate is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
2-(2-Aminoethoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of dyes, polymers, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)phenol involves its interaction with various molecular targets. The phenolic group can participate in redox reactions, acting as an antioxidant by scavenging free radicals. The amino group can form hydrogen bonds and interact with enzymes, influencing their activity. These interactions can modulate cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but with an additional hydroxyl group.
2-Aminophenol: Lacks the ethoxy group, leading to different reactivity and applications.
2-(2-Hydroxyethoxy)phenol: Contains a hydroxyl group instead of an amino group.
Uniqueness: 2-(2-Aminoethoxy)phenol is unique due to the presence of both amino and phenolic groups, allowing it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-aminoethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHORNMWQFLFAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611606 | |
Record name | 2-(2-Aminoethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40340-32-7 | |
Record name | 2-(2-Aminoethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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